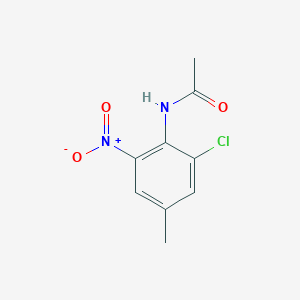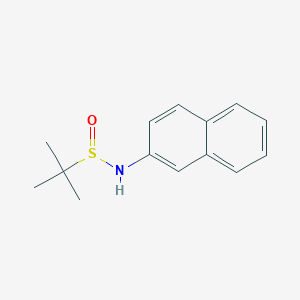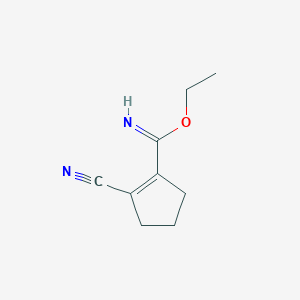
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide typically involves the reaction of p-nitroaniline with chloroacetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature of around 15°C. The mixture is stirred for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is often used as an intermediate in the synthesis of other compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Reduction: Reduction of the nitro group yields N-(2-Chloro-4-methyl-6-aminophenyl)acetamide.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors with potential anticancer activity.
Biological Research: The compound is employed in the study of enzyme inhibitors and their effects on cellular processes.
Industrial Applications: It serves as a precursor in the production of other chemical compounds used in various industries.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- N-(4-aminophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various biologically active compounds further highlights its importance in medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H9ClN2O3 |
|---|---|
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |
InChI-Schlüssel |
QAEGMSUBMXBRSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)



![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)

![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)


![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)

![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
